

# IUPAC nomenclature and synonyms for Propane-1,3-diyl bis(4-aminobenzoate)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Propane-1,3-diyl bis(4-aminobenzoate)

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## A Comprehensive Technical Guide to Propane-1,3-diyl bis(4-aminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propane-1,3-diyl bis(4-aminobenzoate)**, a versatile aromatic diamine. It covers its nomenclature, chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in polymer chemistry and materials science.

### Nomenclature and Identification

**Propane-1,3-diyl bis(4-aminobenzoate)** is systematically named according to IUPAC conventions. However, it is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: **Propane-1,3-diyl bis(4-aminobenzoate)**<sup>[1]</sup>

Alternative IUPAC Name: 3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate<sup>[2]</sup>

CAS Number: 57609-64-0<sup>[1][3]</sup>

A comprehensive list of its common synonyms is provided below:

- 1,3-Propanediol bis(4-aminobenzoate)[[3](#)]
- 1,3-Propanediol di-p-aminobenzoate
- 1,3-Propylene bis(4-aminobenzoate)[[4](#)]
- Polacure 740M[[2](#)]
- Trimethyleneglycol di-4-(aminobenzoate)[[2](#)]
- TRIMETHYLENE BIS(4-AMINOBENZOATE)[[5](#)][[6](#)]
- CUA-4[[6](#)]
- Cuamine CUA-4[[6](#)]
- Bis(p-aminobenzoic acid)trimethylene ester[[6](#)]

## Physicochemical Properties

The key physicochemical properties of **Propane-1,3-diyl bis(4-aminobenzoate)** are summarized in the table below, providing essential data for experimental design and application development.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[2][7]
Molecular Weight	314.34 g/mol	[1][3]
Appearance	White to Yellow to Orange powder (Granular)	[6]
Melting Point	124-127 °C	[6]
Density	1.14 g/mL at 25 °C	
Water Solubility	4 mg/L at 25 °C	[6]
LogP	2.63 at 25 °C	[6]
pKa	2.61±0.10 (Predicted)	[6]
InChI Key	YPACMOORZSDQDQ-UHFFFAOYSA-N	[1][2]
SMILES	<chem>Nc1ccc(cc1)C(=O)OCCOC(=O)c2ccc(N)cc2</chem>	

## Molecular Structure and Conformation

**Propane-1,3-diyl bis(4-aminobenzoate)** possesses a distinct "V" shape.[7] This conformation arises from the gauche-gauche arrangement of the trimethylene linker.[1][7] The molecule exhibits a twofold rotation axis passing through the central methylene carbon atom.[7] The crystal structure is stabilized by a three-dimensional network of intermolecular N—H···O and N—H···N hydrogen bonds.[7]

## Experimental Protocols

### Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: Fischer Esterification

This direct method involves the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.<sup>[1]</sup>

- Reactants: 1,3-propanediol, 4-aminobenzoic acid (2 equivalents), acid catalyst (e.g., sulfuric acid).
- Solvent: A suitable solvent to facilitate the removal of water, such as toluene.
- Procedure:
  - Combine 1,3-propanediol, 4-aminobenzoic acid, and the acid catalyst in the solvent.
  - Heat the mixture under reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
  - Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
  - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

#### Method 2: Reaction of an Alkali Metal Salt of p-Aminobenzoic Acid

This alternative approach often results in higher yields and involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane.<sup>[1][8]</sup>

- Reactants: p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate), 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).<sup>[1]</sup>
- Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).<sup>[8]</sup>
- Procedure:
  - Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent.

- Add the 1,3-dihalogenated propane to the solution.
- Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor its progress.
- After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
- Collect the solid product by filtration, wash it with water, and dry it.
- Further purify the product by recrystallization.

## Crystal Structure Determination (Cited from Literature)

The crystal structure of **Propane-1,3-diyl bis(4-aminobenzoate)** has been determined by single-crystal X-ray diffraction.[1]

- Data Collection: A Bruker SMART APEX diffractometer was used for data collection.[7]
- Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on  $F^2$  using SHELXL97.[7]
- Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and refined isotropically.[7]

## Applications and Reactivity

**Propane-1,3-diyl bis(4-aminobenzoate)** is a valuable compound with applications stemming from its unique chemical structure.

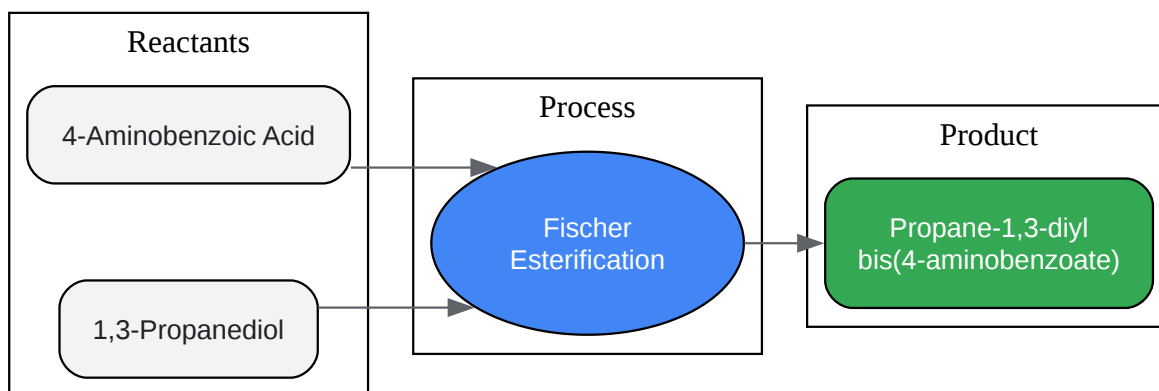
- Polymer Chemistry: It serves as a high-performance reactant and curative for polyurethane and epoxide prepolymers.[3] The resulting urethanes exhibit good hydrolytic stability, and resistance to dry heat aging, chemicals, and the environment.[1]
- Electrically Conductive Adhesives (ECAs): Studies have shown its ability to enhance the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

- Building Block for Schiff Bases: The primary amino groups can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines).  
[1]
- Supramolecular Chemistry: Its ability to form hydrogen bonds makes it a useful building block in the design of supramolecular assemblies.[2]

The reactivity of this molecule is centered around its primary amino and ester functional groups.[1] The amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1]

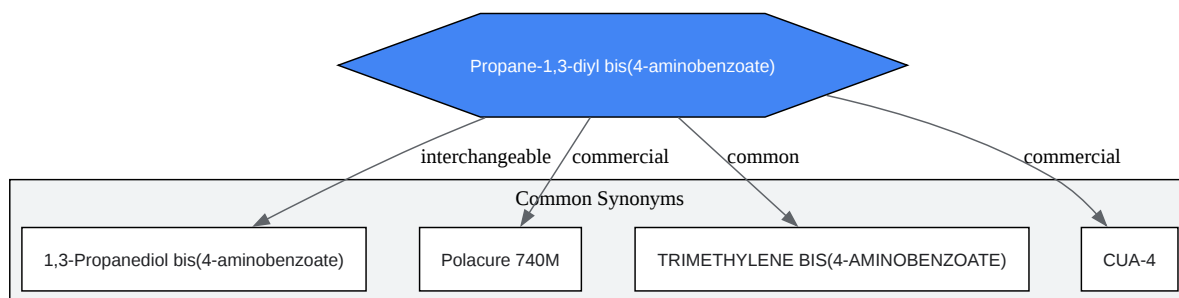
## Visualizing Synthesis and Nomenclature

The following diagrams illustrate the synthesis workflow and the relationship between the IUPAC name and its synonyms.



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Caption: Fischer Esterification Synthesis Workflow.



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Caption: IUPAC Name and Common Synonyms Relationship.

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